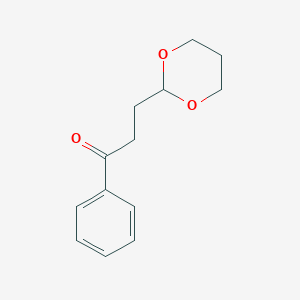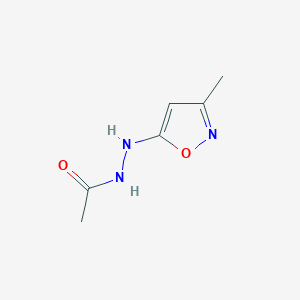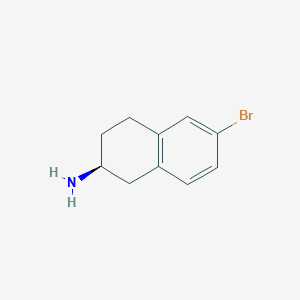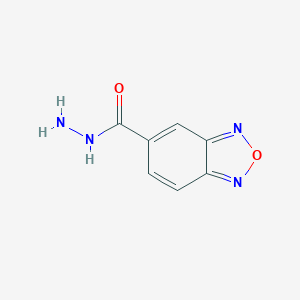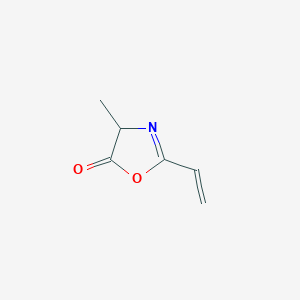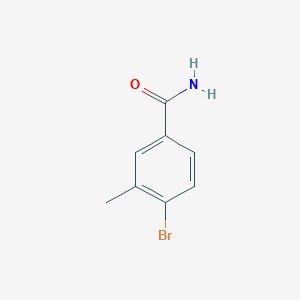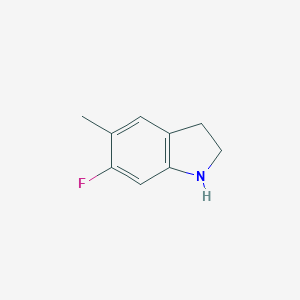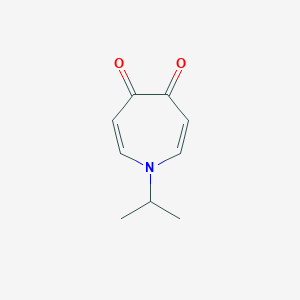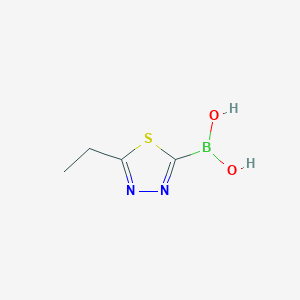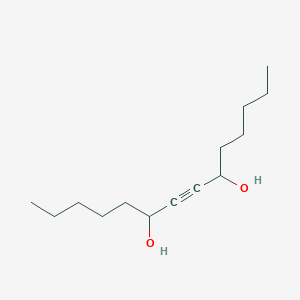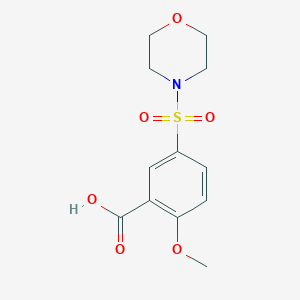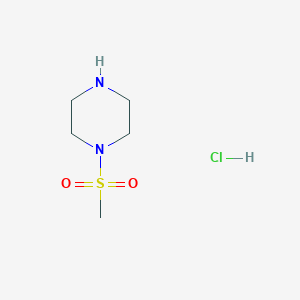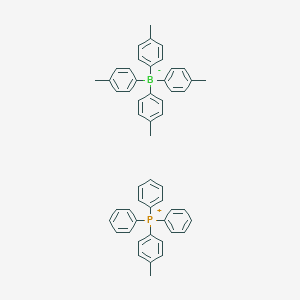
Tétra-p-tolylborate de p-tolyltriphénylphosphonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Tolyltriphenylphosphonium tetra-p-tolylborate: is a chemical compound with the molecular formula C53H50BP and a molecular weight of 728.75 g/mol . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Applications De Recherche Scientifique
p-Tolyltriphenylphosphonium tetra-p-tolylborate has several scientific research applications, including:
Electrochemistry: The compound’s stability and reactivity make it suitable for use in electrochemical studies and applications.
Material Science: It is employed in the development of new materials with specific properties, such as conductive polymers and nanomaterials .
Biological Studies: The compound is used in biological research to study the interactions between phosphonium salts and biological molecules .
Méthodes De Préparation
The synthesis of p-Tolyltriphenylphosphonium tetra-p-tolylborate typically involves the reaction of triphenylphosphine with p-tolylboronic acid under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as toluene , and a catalyst, such as palladium(II) acetate . The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
p-Tolyltriphenylphosphonium tetra-p-tolylborate undergoes various chemical reactions, including:
Mécanisme D'action
The mechanism of action of p-Tolyltriphenylphosphonium tetra-p-tolylborate involves its interaction with various molecular targets and pathways. The compound can act as a ligand in coordination chemistry, forming complexes with metal ions . These complexes can then participate in various catalytic processes, facilitating the formation or transformation of chemical bonds . The compound’s reactivity is attributed to the presence of phosphonium and borate groups, which can undergo various chemical transformations .
Comparaison Avec Des Composés Similaires
p-Tolyltriphenylphosphonium tetra-p-tolylborate can be compared with other similar compounds, such as:
Triphenylphosphine: While triphenylphosphine is a common ligand in coordination chemistry, p-Tolyltriphenylphosphonium tetra-p-tolylborate offers additional reactivity due to the presence of the borate group.
Tetraphenylborate: This compound is another borate derivative, but it lacks the phosphonium group, making it less versatile in certain chemical reactions.
Propriétés
IUPAC Name |
(4-methylphenyl)-triphenylphosphanium;tetrakis(4-methylphenyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28B.C25H22P/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28;1-21-17-19-25(20-18-21)26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h5-20H,1-4H3;2-20H,1H3/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYBBNPXASCQEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.CC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H50BP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181259-37-0 |
Source


|
| Record name | Phosphonium, (4-methylphenyl)triphenyl-, tetrakis(4-methylphenyl)borate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181259-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
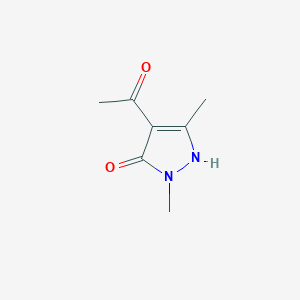
![1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B61025.png)
